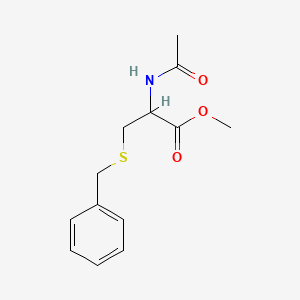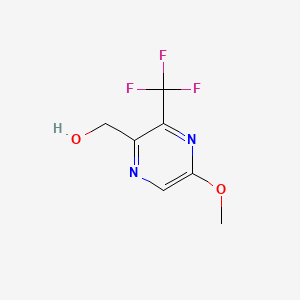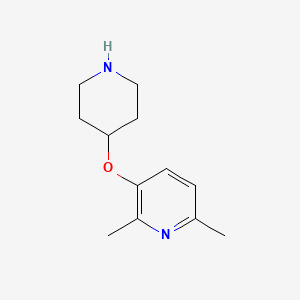![molecular formula C13H15NO3 B15358416 (3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives This compound features a pyrrolidine ring, a carboxylic acid group, and a 4-methylbenzyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach is the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong nucleophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and inflammation.
Industry: The compound can be utilized in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.
類似化合物との比較
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is structurally similar to other pyrrolidine derivatives, such as 1-(benzyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-methylbenzyl)-pyrrolidine-2-carboxylic acid its unique substituents and functional groups contribute to its distinct properties and applications
特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-9-2-4-10(5-3-9)7-14-8-11(13(16)17)6-12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17)/t11-/m0/s1 |
InChIキー |
NBQXYAJLUDQSNV-NSHDSACASA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2C[C@H](CC2=O)C(=O)O |
正規SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[2-amino-4-(4-methylthiophen-2-yl)phenyl]carbamate](/img/structure/B15358341.png)





![ethyl 4-[(2-ethoxy-4-methyl-1H-benzimidazol-6-yl)oxy]butanoate](/img/structure/B15358377.png)
![(9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B15358389.png)

![2-Chloro-6-ethoxy-1-phenylpyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B15358397.png)
![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
